![molecular formula C10H20N4O B13545973 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol](/img/structure/B13545973.png)
1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 3-(dimethylamino)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 3,5-Dimethyl-1H-pyrazole
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol is unique due to its specific structure, which combines the pyrazole ring with an amino and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H20N4O |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dimethylpyrazol-1-yl)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-7-10(11)8(2)14(12-7)6-9(15)5-13(3)4/h9,15H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
FYZIWVMVUYDUEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(CN(C)C)O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.